CB2 receptor antagonist 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CB2 receptor antagonist 3 is a compound that selectively targets the cannabinoid receptor type-2 (CB2). Cannabinoid receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes, including pain modulation, immune response, and inflammation . Unlike CB1 receptors, which are primarily found in the central nervous system, CB2 receptors are mainly located in peripheral tissues, particularly in immune cells . This compound is of significant interest in scientific research due to its potential therapeutic applications in treating various diseases without the psychoactive effects associated with CB1 receptor activation .
Vorbereitungsmethoden
The synthesis of CB2 receptor antagonist 3 typically involves multiple steps, starting from readily available starting materials. Reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity . Industrial production methods may involve scaling up these synthetic routes using continuous flow reactors and automated systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
CB2 receptor antagonist 3 undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, enhancing the compound’s solubility and reactivity.
Reduction: This reaction can remove oxygen-containing groups, potentially increasing the compound’s stability.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s pharmacological properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used but generally include derivatives with modified functional groups that can enhance or alter the compound’s activity .
Wissenschaftliche Forschungsanwendungen
CB2 receptor antagonist 3 has a wide range of scientific research applications:
Wirkmechanismus
CB2 receptor antagonist 3 exerts its effects by binding to the CB2 receptor and blocking its activation by endogenous cannabinoids . This inhibition prevents the downstream signaling pathways that are typically activated by CB2 receptor stimulation, such as the modulation of cyclic adenosine monophosphate (cAMP) levels and the activation of mitogen-activated protein kinases (MAPKs) . By blocking these pathways, this compound can reduce inflammation, modulate immune responses, and potentially inhibit cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
CB2 receptor antagonist 3 can be compared with other CB2 receptor ligands, such as:
JWH-133: A CB2 receptor-selective agonist with anti-inflammatory and anticancer properties.
AM1241: Another CB2 receptor-selective agonist known for its analgesic effects.
SR144528: A well-known CB2 receptor antagonist used in various research studies.
What sets this compound apart is its high selectivity and affinity for the CB2 receptor, making it a valuable tool for studying the specific roles of CB2 receptors in various physiological and pathological processes .
Eigenschaften
Molekularformel |
C33H46N4O2 |
---|---|
Molekulargewicht |
530.7 g/mol |
IUPAC-Name |
[(1S,4S,5S)-4-[4-[(3S)-8-azido-2-methyl-3-phenyloctan-2-yl]-2,6-dimethoxyphenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanamine |
InChI |
InChI=1S/C33H46N4O2/c1-32(2,26(22-13-9-7-10-14-22)15-11-8-12-16-36-37-35)24-18-29(38-5)31(30(19-24)39-6)25-17-23(21-34)27-20-28(25)33(27,3)4/h7,9-10,13-14,17-19,25-28H,8,11-12,15-16,20-21,34H2,1-6H3/t25-,26-,27+,28-/m0/s1 |
InChI-Schlüssel |
JPZUDQJWZQLWGR-BPXGVECKSA-N |
Isomerische SMILES |
CC1([C@H]2C[C@@H]1C(=C[C@@H]2C3=C(C=C(C=C3OC)C(C)(C)[C@@H](CCCCCN=[N+]=[N-])C4=CC=CC=C4)OC)CN)C |
Kanonische SMILES |
CC1(C2CC1C(=CC2C3=C(C=C(C=C3OC)C(C)(C)C(CCCCCN=[N+]=[N-])C4=CC=CC=C4)OC)CN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.